molecular formula C15H24O2S B3846510 1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene

1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene

Cat. No. B3846510
M. Wt: 268.4 g/mol
InChI Key: BHNWBJORQQAJEH-UHFFFAOYSA-N
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Description

This compound is an ether that contains a benzene ring, an isopropylthio group, and a pentyl chain. Ethers are a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups .


Molecular Structure Analysis

The molecule contains a benzene ring, which is a cyclic structure with alternating double bonds . The isopropylthio group is a sulfur-containing group attached to an isopropyl group. The pentyl chain is a five-carbon alkyl group. The ether functional group is an oxygen atom connected to two carbon atoms .


Physical And Chemical Properties Analysis

Ethers generally have higher boiling points than alkanes of similar molar mass, but lower than alcohols. This is due to the polarity of the ether functional group .

properties

IUPAC Name

1-methoxy-2-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2S/c1-13(2)18-12-8-4-7-11-17-15-10-6-5-9-14(15)16-3/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNWBJORQQAJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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